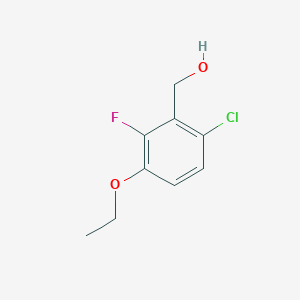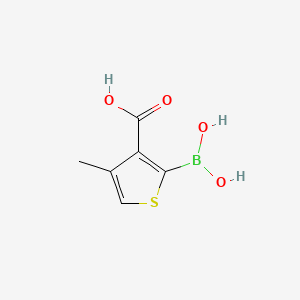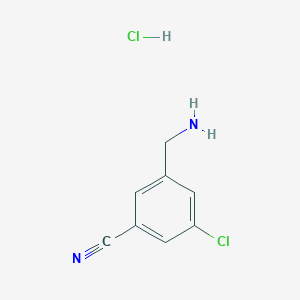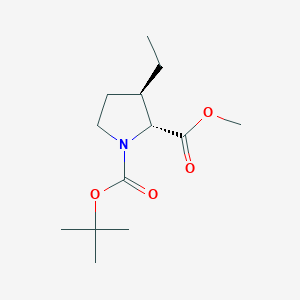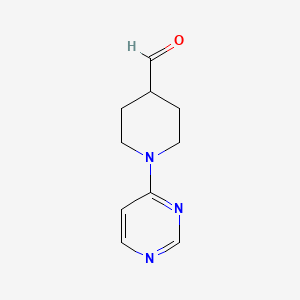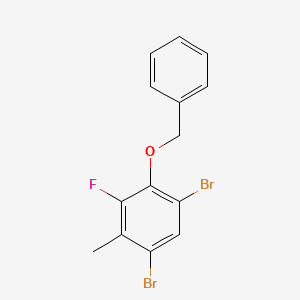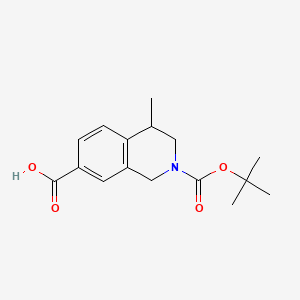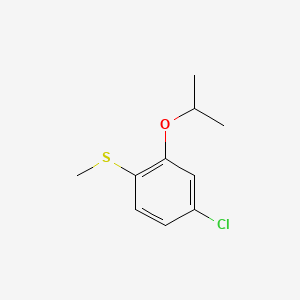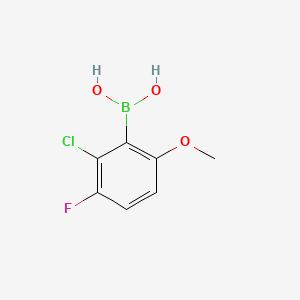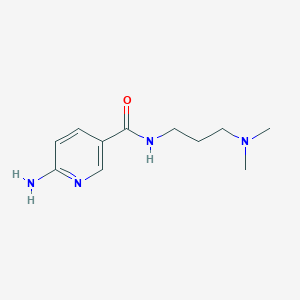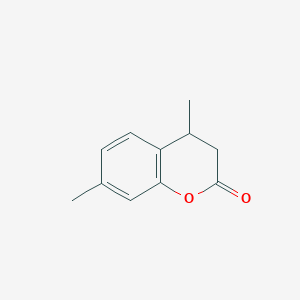
4,7-Dimethyl-3,4-dihydrochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-3,4-dihydrochromen-2-one is an organic compound belonging to the chromen family It is characterized by its chromen backbone with two methyl groups attached at the 4th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-3,4-dihydrochromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methylated phenols and aldehydes, followed by cyclization in the presence of acid catalysts .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethyl-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
4,7-Dimethyl-3,4-dihydrochromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the production of various chemical products, including fragrances and dyes
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
2,3-Dihydrochromen-4-one: Shares a similar chromen backbone but lacks the methyl groups at the 4th and 7th positions.
7-Methyl-2,3-dihydrochromen-4-one: Similar structure with a single methyl group at the 7th position.
Uniqueness: 4,7-Dimethyl-3,4-dihydrochromen-2-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromen derivatives and contributes to its specific properties and applications .
Properties
CAS No. |
18782-15-5 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4,7-dimethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-5,8H,6H2,1-2H3 |
InChI Key |
CDFIHXOHLWMULT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)OC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


